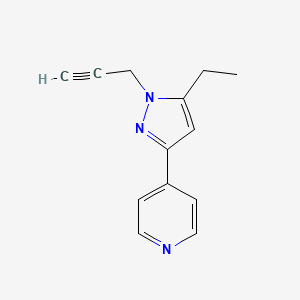

4-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

4-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-3-9-16-12(4-2)10-13(15-16)11-5-7-14-8-6-11/h1,5-8,10H,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRSRNNDYBGUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC#C)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Substituted Pyrazole Intermediate

The key intermediate, 5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, can be synthesized via:

Alkylation of pyrazole derivatives: The propargyl group is introduced by alkylation of the pyrazole nitrogen using propargyl halides under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF at moderate temperatures (~60 °C).

Ethyl substitution at C-5: This can be achieved by starting from ethyl-substituted pyrazole precursors or via selective alkylation methods.

Coupling to Pyridine Ring

The linkage of the pyrazole to the pyridine ring at the 4-position is commonly achieved by:

Suzuki-Miyaura cross-coupling reaction: This involves the reaction of a boronic acid or boronate ester derivative of the pyrazole with a halogenated pyridine (e.g., 4-bromopyridine) in the presence of a palladium catalyst such as PdCl2(PPh3)2, a base like cesium carbonate, and a solvent such as dry DMF or DME. The reaction is typically conducted under nitrogen atmosphere at elevated temperatures (85–100 °C) until completion, monitored by LC-MS or TLC.

| Reagents/Conditions | Details |

|---|---|

| Aryl halide (pyridine derivative) | 1.0 equiv. |

| Pyrazole boronic acid or ester | 1.5 equiv. |

| Cs2CO3 (base) | 1.5 equiv. |

| PdCl2(PPh3)2 (catalyst) | 0.1 equiv. |

| Solvent | Dry DMF or DME |

| Temperature | 85–100 °C |

| Atmosphere | Nitrogen |

| Monitoring | LC-MS or TLC |

After reaction completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification is performed by flash column chromatography and preparative HPLC if needed.

Alkylation of Pyrazole Boronic Acid Pinacol Ester (General Procedure A)

An alternative or preliminary step involves the alkylation of 4-pyrazoleboronic acid pinacol ester with the desired alkyl halide (e.g., propargyl bromide):

| Reagents/Conditions | Details |

|---|---|

| Halide (e.g., propargyl bromide) | 1.25 equiv. |

| K2CO3 (base) | 2.0 equiv. |

| 4-Pyrazoleboronic acid pinacol ester | 1.0 equiv. |

| Solvent | DMF |

| Temperature | 60 °C |

| Monitoring | TLC |

The reaction mixture is worked up by dilution with ethyl acetate, washing with water and brine, drying, filtering, and concentration. Purification is by flash column chromatography.

Representative Yields and Purification

- The Suzuki coupling products are often obtained in moderate yields (e.g., 6% for complex derivatives), requiring purification by flash column chromatography and preparative HPLC.

- Alkylated pyrazole boronic esters may be isolated as oils with yields ranging from 30% to 60% depending on the alkyl substituent and reaction conditions.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the substitution pattern on the pyrazole and pyridine rings, with characteristic chemical shifts for aromatic protons and alkyl substituents.

- Mass Spectrometry (MS): Electrospray ionization (ESI) MS is used to confirm molecular weights.

- Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Used for reaction monitoring.

Summary Table of Preparation Methods

Research Findings and Considerations

- The Suzuki coupling approach is favored for its versatility and ability to introduce diverse substituents on the pyrazole and pyridine rings.

- Alkylation reactions must be carefully controlled to avoid over-alkylation or side reactions.

- Reaction monitoring by TLC and LC-MS is essential for optimizing reaction times and yields.

- Purification steps are critical due to the formation of side products and incomplete conversions.

- Structural modifications on the pyrazole ring, such as substitution at N1 with propargyl groups, influence biological activity and binding affinity in medicinal chemistry contexts.

Chemical Reactions Analysis

Types of Reactions

4-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated derivatives.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Herbicidal Activity

One of the primary applications of 4-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is its herbicidal properties. Research has shown that derivatives of pyrazolylpyrimidine, which share structural similarities with this compound, exhibit significant herbicidal activity against various plant species. For instance, a study assessed the herbicidal effects of several pyrazolylpyrimidine derivatives, identifying compounds with IC50 values as low as 1.90 mg/L against Pennisetum alopecuroides, indicating strong inhibitory effects on root growth .

Medicinal Chemistry

The structural framework of this compound suggests potential applications in medicinal chemistry. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit specific enzyme pathways or receptor interactions, which could lead to the development of novel therapeutic agents.

Case Study 1: Herbicidal Evaluation

In a comprehensive study focusing on the herbicidal evaluation of pyrazole derivatives, researchers synthesized a series of compounds and tested their efficacy against Pennisetum alopecuroides. Among these, certain derivatives demonstrated remarkable effectiveness in inhibiting chlorophyll synthesis and root growth. The findings indicate that modifications to the pyrazole ring can significantly enhance herbicidal activity, suggesting that similar modifications to this compound could yield potent herbicides .

Case Study 2: Structure–Activity Relationship (SAR)

Another study explored the structure–activity relationship of various pyrazole-containing compounds. By systematically altering substituents on the pyrazole ring and evaluating their biological activity, researchers identified key structural features that contribute to enhanced herbicidal properties. This approach not only provides insights into the design of more effective herbicides but also lays the groundwork for further medicinal applications of related compounds .

Comparative Data Table

| Compound | Activity | IC50 (mg/L) | Target Plant |

|---|---|---|---|

| Pyrazolylpyrimidine Derivative A | Herbicidal | 1.90 | Pennisetum alopecuroides |

| Pyrazolylpyrimidine Derivative B | Herbicidal | 3.14 | Pennisetum alopecuroides |

| 4-(5-Ethyl... (Current Compound) | Potential Herbicide | TBD | TBD |

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The prop-2-yn-1-yl group can facilitate binding to active sites of enzymes, while the pyrazole and pyridine rings can interact with hydrophobic pockets or form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

4-(5-Methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine (CAS 2098137-12-1)

- Structural Difference : Ethyl (C₂H₅) vs. methyl (CH₃) at the pyrazole 5-position.

- Impact :

4-(1H-Pyrazol-3-yl)pyridine

Key Findings :

- The propargyl group enables σ-bond formation with Pt(II), while the pyridyl N chelates Ru(II) in cymene complexes .

- Steric bulk from ethyl and propargyl groups restricts coordination geometries, favoring linear or trigonal planar complexes .

Anticancer Potential

- Target Compound: No direct data, but structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) show cytotoxic activity against breast (MCF-7) and lung (A549) cancer cells .

- Methyl Analog : Reduced bioactivity compared to ethyl derivatives due to lower lipophilicity .

AT1 Receptor Antagonism

Biological Activity

Overview

4-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by its unique structure, which combines a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The following sections detail its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This is often achieved through the cyclization of hydrazine derivatives with 1,3-diketones.

- Alkylation : The introduction of the prop-2-yn-1-yl group is performed using propargyl bromide.

- Coupling with Pyridine : Final coupling with a pyridine moiety is usually conducted via palladium-catalyzed cross-coupling reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Staphylococcus epidermidis | Not specified |

| Escherichia coli | Not specified |

The compound exhibited strong inhibition zones in agar diffusion assays, indicating its effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. The mechanism of action appears to involve the inhibition of specific enzymes and receptors associated with tumor growth. The presence of the prop-2-yn-1-yl group enhances its binding affinity to target sites within cancer cells, potentially leading to apoptosis or cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.

- Receptor Modulation : It has been shown to interact with various receptors, potentially acting as an allosteric modulator that enhances or inhibits receptor activity depending on the context .

- Biofilm Disruption : The compound has demonstrated the ability to disrupt biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Comparative Studies

Comparative studies with similar compounds reveal that the unique structure of this compound contributes to its enhanced biological activity:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-(5-Ethyl-1H-pyrazol-3-yl)pyridine | Lacks prop-2-yn group | Lower binding affinity |

| 4-(1-(prop-2-yne)-1H-pyrazol -3 -yl)pyridine | Lacks ethyl group | Reduced chemical reactivity |

The presence of both ethyl and propynyl groups in this compound enhances its interaction capabilities with biological targets, making it a promising candidate for further drug development .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.